molecular formula C9H10ClNO B13136938 5-Chloro-2-(dimethylamino)benzaldehyde CAS No. 87067-14-9

5-Chloro-2-(dimethylamino)benzaldehyde

Cat. No.: B13136938
CAS No.: 87067-14-9
M. Wt: 183.63 g/mol
InChI Key: RAGQNZDOECKERZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10ClNO. It is a substituted benzaldehyde, characterized by the presence of a chlorine atom at the 5-position and a dimethylamino group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dimethylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with dimethylamine under reducing conditions. The reduction of the nitro group to an amino group, followed by the formation of the dimethylamino group, results in the desired product .

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(dimethylamino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biological and chemical systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(dimethylamino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the chlorine atom and the dimethylamino group at specific positions on the benzene ring influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

87067-14-9

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-chloro-2-(dimethylamino)benzaldehyde

InChI

InChI=1S/C9H10ClNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3

InChI Key

RAGQNZDOECKERZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

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